1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione
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Overview
Description
1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione is a chemical compound characterized by the presence of an imidazole ring attached to a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione typically involves the reaction of 1-methylimidazole with butane-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the dione moiety into alcohols or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various imidazole derivatives, alcohols, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- 1-(4-(1H-imidazol-yl)phenyl)butane-1,3-dione
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
- 3,3′-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide
Comparison: 1-(1-Methyl-1H-imidazol-4-yl)butane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)3-8(12)7-4-10(2)5-9-7/h4-5H,3H2,1-2H3 |
InChI Key |
PNWWFMNQTBGVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CN(C=N1)C |
Origin of Product |
United States |
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